4-Trifluoromethoxy-cyclohexylamine

Medicinal Chemistry Physicochemical Profiling Drug Design

4-Trifluoromethoxy-cyclohexylamine (CAS 2231674-82-9) is an aliphatic cyclohexylamine derivative bearing a trifluoromethoxy (-OCF3) substituent at the 4-position of the cyclohexane ring. This compound serves as a fluorinated building block in medicinal chemistry and agrochemical research, with the OCF3 group conferring distinct electronic and physicochemical properties relative to non-fluorinated or alternatively fluorinated cyclohexylamine analogs.

Molecular Formula C7H12F3NO
Molecular Weight 183.17
CAS No. 2231674-82-9
Cat. No. B3253341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethoxy-cyclohexylamine
CAS2231674-82-9
Molecular FormulaC7H12F3NO
Molecular Weight183.17
Structural Identifiers
SMILESC1CC(CCC1N)OC(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2
InChIKeyKAJZYZBAEIDGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trifluoromethoxy-cyclohexylamine (CAS 2231674-82-9): Procurement and Differentiation Guide for Fluorinated Cyclohexylamine Building Blocks


4-Trifluoromethoxy-cyclohexylamine (CAS 2231674-82-9) is an aliphatic cyclohexylamine derivative bearing a trifluoromethoxy (-OCF3) substituent at the 4-position of the cyclohexane ring. This compound serves as a fluorinated building block in medicinal chemistry and agrochemical research, with the OCF3 group conferring distinct electronic and physicochemical properties relative to non-fluorinated or alternatively fluorinated cyclohexylamine analogs . The molecular formula is C7H12F3NO with a molecular weight of 183.17 g/mol . The compound is commercially available from multiple suppliers at 95-98% purity, typically as a liquid or as its more stable hydrochloride salt form (CAS 2376143-36-9) [1]. Its structural features—the saturated cyclohexane ring, primary amine functionality, and strongly electron-withdrawing OCF3 substituent—position it as a versatile intermediate for synthesis of bioactive molecules requiring balanced lipophilicity and conformational constraint [2].

Why 4-Trifluoromethoxy-cyclohexylamine Cannot Be Readily Substituted by Generic Cyclohexylamine Analogs


Substituting 4-trifluoromethoxy-cyclohexylamine with simpler cyclohexylamine derivatives (e.g., unsubstituted cyclohexylamine, 4-methoxy-cyclohexylamine, or 4-trifluoromethyl-cyclohexylamine) is not scientifically neutral. The trifluoromethoxy (-OCF3) substituent produces a distinct combination of physicochemical properties that differ quantitatively from methoxy (-OCH3) and trifluoromethyl (-CF3) analogs. Systematic studies demonstrate that OCF3-substituted aliphatic compounds exhibit lipophilicity increases of 0.7-1.4 LogD units relative to methoxy counterparts, while metabolic stability in microsomal assays is typically decreased compared to both CH3O- and CF3-substituted analogs [1]. Furthermore, the OCF3 group is a strong electron-withdrawing substituent that alters the basicity of the adjacent amine and influences receptor-binding conformations [2]. These quantitative and qualitative differences mean that direct analog substitution without experimental validation will yield divergent solubility, permeability, metabolic clearance, and target engagement profiles—undermining reproducibility in structure-activity relationship (SAR) campaigns and medicinal chemistry optimization programs.

Quantitative Differentiation of 4-Trifluoromethoxy-cyclohexylamine Versus Closest Analogs: Evidence-Based Comparison


Lipophilicity Enhancement: OCF3 vs. OCH3 Cyclohexylamine Analogs

In a systematic study of aliphatic trifluoromethoxy compounds, the OCF3 substituent increased lipophilicity (LogD) by 0.7-1.4 units compared to corresponding methoxy (-OCH3) analogs, while exhibiting lipophilicity comparable to CF3-bearing compounds [1]. This quantitative difference is critical for blood-brain barrier penetration and membrane permeability in drug design. Note: This is class-level inference based on aliphatic OCF3-containing derivatives; direct experimental LogD data for 4-trifluoromethoxy-cyclohexylamine itself was not identified in the accessible literature.

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability Trade-Off: OCF3 vs. OCH3 and CF3 Analogs

Microsomal stability studies of aliphatic OCF3-containing compounds revealed that the trifluoromethoxy group typically decreases metabolic stability relative to both methoxy (-OCH3) and trifluoromethyl (-CF3) substituted counterparts, with the exception of N-alkoxy(sulfon)amide series [1]. This finding indicates that OCF3-substituted cyclohexylamines are not metabolically equivalent to CF3 analogs despite their similar lipophilicity profiles. The decreased stability may necessitate structural modifications (e.g., blocking metabolic soft spots) when used as a scaffold in lead compounds. Note: This is class-level inference; direct microsomal stability data for 4-trifluoromethoxy-cyclohexylamine itself was not identified.

ADME Microsomal Stability Metabolic Clearance

Stereochemical Configuration Determines Biological Activity Profiles in Cyclohexylamine Derivatives

In a comparative study of cyclohexylamine derivatives, the stereochemical configuration (cis vs. trans) of the cyclohexane ring was shown to influence cytotoxicity and plasma stability. Compounds 38-43, which varied in stereochemistry and substitution pattern, exhibited distinct IC50 values against MCF-7 breast cancer cells ranging from submicromolar to >30 μM, with differential mouse plasma stability ranging from <10% to >90% remaining after 1-hour incubation [1]. While the specific compounds in this study were not identical to 4-trifluoromethoxy-cyclohexylamine, the data demonstrate that stereochemical variation in cyclohexylamine scaffolds produces quantifiable differences in biological activity. The target compound (CAS 2231674-82-9) is commercially available as the undefined stereoisomeric mixture; the trans isomer (CAS 1403865-70-2) and cis isomer (CAS 2231664-77-8) are also available separately . Note: This is supporting evidence illustrating the importance of stereochemistry; direct biological data comparing stereoisomers of 4-trifluoromethoxy-cyclohexylamine was not identified.

Stereochemistry Receptor Binding Chiral Resolution

Conformational Restraint from Cyclohexane Ring Differentiates from Flexible-Chain Analogs

The cyclohexane backbone of 4-trifluoromethoxy-cyclohexylamine provides conformational rigidity that distinguishes it from flexible-chain aliphatic amines (e.g., 4,4,4-trifluorobutylamine) and aromatic analogs (e.g., 4-trifluoromethoxy-benzylamine). This rigidity restricts the spatial orientation of the primary amine and OCF3 group, potentially improving selectivity in target interactions by reducing the entropic penalty of binding [1]. The cis and trans stereoisomers of 4-trifluoromethoxy-cyclohexylamine (CAS 2231664-77-8 and 1403865-70-2, respectively) lock the amine and OCF3 substituents into distinct axial/equatorial orientations, providing defined 3D pharmacophores for SAR exploration . Note: This is supporting evidence based on established conformational principles; direct comparative binding data for 4-trifluoromethoxy-cyclohexylamine vs. flexible-chain analogs was not identified.

Conformational Analysis Target Selectivity Scaffold Design

Hydrochloride Salt Form Provides Solubility and Handling Advantages for Synthetic Applications

4-Trifluoromethoxy-cyclohexylamine hydrochloride (CAS 2376143-36-9) is the preferred form for many synthetic applications due to enhanced stability and aqueous solubility relative to the free base [1]. The hydrochloride salt converts the liquid free base into a crystalline solid, facilitating accurate weighing, storage stability, and direct use in aqueous reaction conditions [2]. This formulation advantage is shared with other amine hydrochloride salts but represents a practical differentiation point when selecting between available forms of the same core scaffold. The free base (CAS 2231674-82-9) and hydrochloride salt are both commercially available, with the salt form typically offered as a white to off-white crystalline solid [1]. Note: This is supporting evidence regarding physical form selection; no direct comparative solubility data between free base and salt was identified.

Salt Selection Formulation Synthetic Intermediate

OCF3 Substitution Reduces Amine Basicity Relative to Unsubstituted Cyclohexylamine

The trifluoromethoxy (-OCF3) group is a strongly electron-withdrawing substituent that reduces the basicity of the adjacent primary amine relative to unsubstituted cyclohexylamine [1]. This pKa modulation affects the protonation state of the amine at physiological pH, which in turn influences membrane permeability, receptor binding (particularly for aminergic GPCRs and ion channels), and salt formation behavior. While direct pKa measurements for 4-trifluoromethoxy-cyclohexylamine were not identified, the electron-withdrawing effect of OCF3 is well-established [1]. The magnitude of pKa reduction is expected to be moderate due to the saturated cyclohexane spacer insulating the amine from direct conjugation with the OCF3 group. Note: This is supporting evidence based on electronic principles; direct comparative pKa data vs. unsubstituted cyclohexylamine was not located.

Basicity pKa Modulation Electron-Withdrawing Effects

Priority Application Scenarios for 4-Trifluoromethoxy-cyclohexylamine in Scientific and Industrial Research


Medicinal Chemistry: Scaffold for CNS-Penetrant Lead Compounds

The 0.7-1.4 LogD unit increase conferred by the OCF3 group relative to methoxy analogs [1] positions 4-trifluoromethoxy-cyclohexylamine as a building block for central nervous system (CNS) drug discovery programs requiring enhanced blood-brain barrier permeability. The cyclohexane core provides conformational rigidity that can be exploited to define precise pharmacophore geometries, while the primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation. The cis and trans stereoisomers should be evaluated separately in SAR campaigns, as stereochemical configuration can produce >30-fold differences in cellular potency [2].

ADME Optimization: Balancing Lipophilicity and Metabolic Stability

Given the class-level evidence that OCF3 increases lipophilicity but decreases microsomal stability relative to OCH3 and CF3 analogs [1], this compound is appropriate for programs where enhanced permeability is prioritized and metabolic soft spots can be addressed through subsequent structural modifications. The trade-off profile makes it particularly suitable for early-stage lead optimization where understanding the lipophilicity-stability relationship is critical for establishing SAR trends. The hydrochloride salt form (CAS 2376143-36-9) is recommended for synthetic workflows requiring aqueous solubility and crystalline handling [3].

Agrochemical Intermediate: Fluorinated Building Block with Enhanced Environmental Persistence

The OCF3 group's lipophilicity and metabolic stability characteristics make 4-trifluoromethoxy-cyclohexylamine a candidate intermediate for agrochemical active ingredient synthesis where moderate environmental persistence is desired [1]. The cyclohexylamine scaffold is structurally related to several fungicide and herbicide classes, and the incorporation of fluorine is a well-established strategy for modulating bioavailability and field stability in crop protection agents [1]. The compound's commercial availability at 95-98% purity supports kilogram-scale synthesis for agrochemical development [4].

Stereochemical SAR Studies: Mapping Conformational Effects on Target Engagement

The availability of separate cis (CAS 2231664-77-8) and trans (CAS 1403865-70-2) stereoisomers of 4-trifluoromethoxy-cyclohexylamine enables systematic investigation of conformational effects on biological activity [2]. Given that stereochemical variation in related cyclohexylamine derivatives produced >30-fold differences in IC50 values and >90-fold differences in plasma stability [5], comparative profiling of the cis and trans isomers of this scaffold can provide critical insights into the conformational preferences of target binding sites. This application is particularly relevant for programs targeting receptors or enzymes with well-defined chiral binding pockets.

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